Product packaging for 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine(Cat. No.:CAS No. 116177-94-7)

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine

Cat. No.: B054527
CAS No.: 116177-94-7
M. Wt: 215.25 g/mol
InChI Key: VSTUNJPIRVPVLW-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine is a strategically functionalized 1,2,4-triazine derivative of significant interest in medicinal chemistry and heterocyclic compound research. This compound serves as a versatile synthetic intermediate and a privileged scaffold for the design and construction of novel molecular libraries. Its core structure, featuring an ethoxy group at the 5-position and a phenyl ring at the 3-position, makes it a valuable precursor for nucleophilic substitution reactions and metal-catalyzed cross-coupling, enabling rapid diversification for structure-activity relationship (SAR) studies. Researchers utilize this compound primarily in the development of potential pharmacologically active agents, exploring its utility as a core structure in inhibitors for various enzymatic targets. The 1,2,4-triazine core is isosteric with pyrimidines, suggesting potential applications in designing nucleotide analogs or intercalating agents. Its well-defined structure and high purity are critical for reproducibility in synthetic pathways aimed at discovering new agrochemicals, materials, and pharmaceutical lead compounds. This reagent provides a robust starting point for investigating novel heterocyclic systems with tailored electronic and steric properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B054527 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine CAS No. 116177-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-6-methyl-3-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-16-12-9(2)14-15-11(13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUNJPIRVPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethoxy 6 Methyl 3 Phenyl 1,2,4 Triazine and Analogous 1,2,4 Triazine Derivatives

Classical and Established Routes to the 1,2,4-Triazine (B1199460) Core

The traditional synthesis of the 1,2,4-triazine ring system is built upon well-established cyclization and condensation strategies that have been refined over decades. These methods typically involve the formation of the six-membered ring from acyclic precursors.

Cyclization Reactions in the Formation of 1,2,4-Triazines

Cyclization reactions are fundamental to the formation of the 1,2,4-triazine core. A predominant strategy involves the reaction of a 1,2-dicarbonyl compound with an amidrazone. For the synthesis of a molecule like 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine, this would conceptually involve the cyclization of benzamidrazone with an appropriately substituted α-keto ester, such as ethyl 2-oxobutanoate. The initial condensation would be followed by cyclization to form the dihydro-1,2,4-triazine intermediate, which is subsequently oxidized to the aromatic triazine ring.

Another established cyclization approach is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Furthermore, methods involving the reaction of acid hydrazides with β-halogeno ketones can produce 3,6-disubstituted triazines. acs.org A conceptually related pathway is the reductive cyclodehydration of hydrazide precursors, which has been used to synthesize benzo[e] acs.orgiucr.orgnih.govtriazine derivatives. iucr.org This process involves an initial hydrazide formation, followed by a cyclodehydration step and a final oxidation to yield the aromatic triazine system. iucr.org

The orientation of these cyclization reactions can be influenced by several factors, including the nature of the substituents on the precursors, the solvent used, and the reaction temperature. These variables determine the chemoselectivity and regioselectivity of the ring closure, dictating the final substitution pattern on the triazine core.

Condensation-Based Strategies for 1,2,4-Triazine Ring Assembly

Condensation reactions are the most widely employed strategies for assembling the 1,2,4-triazine ring. The cornerstone of this approach is the cyclocondensation of α-dicarbonyl compounds with amidrazones, a versatile method for producing 3,5,6-trisubstituted 1,2,4-triazines. acs.org This reaction is prized for its reliability and the wide availability of starting materials.

A variation of this strategy involves the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, which generates an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ. researchgate.netresearchgate.net This intermediate is then cyclized by treatment with hydrazine hydrate (B1144303) to form the final 1,2,4-triazine product. researchgate.netresearchgate.net The use of unsymmetrical dicarbonyl compounds in this reaction can lead to a mixture of regioisomers, with the outcome often dictated by the relative reactivity of the two carbonyl groups. researchgate.net

For the target compound, this compound, a plausible condensation route would involve reacting benzamidrazone with ethyl 2-oxobutanoate. The reaction sequence is outlined below:

Nucleophilic Attack: The terminal nitrogen of the benzamidrazone attacks one of the carbonyl groups of the α-keto ester.

Condensation & Dehydration: An intramolecular condensation occurs, leading to the elimination of a water molecule and the formation of a dihydro-1,2,4-triazinone intermediate.

Tautomerization & Aromatization: The intermediate may then be subjected to further steps, such as alkylation to introduce the ethoxy group at the 5-position (if not already present in the precursor) and oxidation to achieve the final aromatic 1,2,4-triazine structure.

The following table summarizes key aspects of these classical routes for analogous compounds.

MethodKey ReactantsGeneral ConditionsTypical Products
Cyclocondensationα-Dicarbonyl compounds + AmidrazonesReflux in ethanol (B145695) or acetic acid3,5,6-Trisubstituted-1,2,4-triazines
Amide/Diketone CondensationAmides + 1,2-Diketones, then HydrazineBase-mediated condensation, followed by reflux with hydrazineSubstituted-1,2,4-triazines
Reductive CyclodehydrationN'- (nitroaryl)benzhydrazidesReduction (e.g., Sn in acetic acid), heating, then oxidation (e.g., NaIO4)Fused 1,2,4-triazines (e.g., benzotriazines)

Modern and Green Chemistry Approaches in 1,2,4-Triazine Synthesis

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic methodologies have been applied to the production of 1,2,4-triazines. These approaches prioritize efficiency, minimize waste, and reduce energy consumption.

One-Pot and Tandem Cyclization Protocols for Enhanced Efficiency

Several one-pot procedures for 1,2,4-triazine synthesis have been developed. For instance, substituted triazines can be prepared in one pot by the sequential condensation of amides and 1,2-diketones, followed by cyclization with hydrazine hydrate, where reagents are added stepwise without intermediate purification. researchgate.netresearchgate.net Another innovative one-pot method involves a three-step sequence starting from N-tosyl hydrazones and aziridines, which undergo nucleophilic ring-opening, cyclization, and oxidation to afford 3,5,6-trisubstituted 1,2,4-triazines regioselectively. acs.org

Domino annulation reactions, such as the [4+2] cycloaddition, have also emerged as powerful tools for the one-pot synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org These protocols enhance the complexity of the product in a single, efficient operation.

Solvent-Free and Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving yields. semanticscholar.orgnih.gov Microwave irradiation provides rapid and uniform heating, which can enhance reaction rates and selectivity. nih.gov

The synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides and 1,2-diketones has been achieved efficiently under solvent-free conditions using microwave irradiation, often with a solid inorganic support acting as an energy transfer medium. semanticscholar.org This solventless approach not only accelerates the reaction but also simplifies work-up procedures and aligns with the principles of green chemistry by eliminating volatile organic solvents. semanticscholar.orgnih.gov Similarly, ultrasound-assisted methods have been shown to significantly improve reaction rates and yields compared to conventional refluxing, sometimes in aqueous media. mdpi.com

The following interactive table compares microwave-assisted synthesis with conventional heating for analogous 1,2,4-triazine preparations.

ReactionMethodReaction TimeYieldReference
Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivativesConventional (Reflux)4–5 hoursLower mdpi.com
Ultrasound30–60 minsUp to 96% mdpi.com
Synthesis of 3,5,6-trisubstituted-1,2,4-triazinesConventionalSeveral hoursGood semanticscholar.org
Microwave (Solvent-free)MinutesGood to Excellent semanticscholar.org

Principles of Atom Economy and Sustainability in Triazine Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste.

In the context of 1,2,4-triazine synthesis, classical condensation and cyclodehydration reactions inherently have lower atom economy because they produce stoichiometric byproducts, typically water or other small molecules. While the yield of these reactions may be high, a significant portion of the reactant mass is not incorporated into the final product.

One-pot reactions enhance sustainability by reducing the consumption of solvents for purification and minimizing material loss between steps. researchgate.netrsc.org

Catalytic approaches are preferred over stoichiometric reagents, as catalysts are used in small amounts and can be recycled, reducing waste.

Solvent-free and microwave-assisted methods contribute to sustainability by decreasing energy consumption and eliminating the environmental impact associated with solvent use and disposal. semanticscholar.orgnih.gov

The table below provides a conceptual comparison of the atom economy for different reaction types relevant to triazine synthesis.

Reaction TypeDescriptionAtom EconomyExample in Triazine Synthesis Context
Addition/RearrangementAll atoms of the reactants are incorporated into the final product.100% (Ideal)Ideal cycloaddition reactions where no atoms are lost.
Condensation/CyclodehydrationReactants combine to form a larger molecule with the loss of a small molecule like H2O.<100%The classical synthesis of 1,2,4-triazines from amidrazones and 1,2-dicarbonyls, which eliminates water molecules.

By embracing these modern principles, the synthesis of this compound and other valuable 1,2,4-triazine derivatives can be achieved through pathways that are not only chemically efficient but also economically and environmentally sustainable.

Strategies for Introducing Specific Substituents to the 1,2,4-Triazine Ring

The functionalization of the 1,2,4-triazine ring can be achieved through various synthetic routes, each offering distinct advantages in terms of regioselectivity and substrate scope. The introduction of ethoxy, methyl, and phenyl groups at specific positions requires carefully designed strategies, often involving either the modification of a pre-existing triazine core or the cyclization of appropriately substituted precursors.

The introduction of an ethoxy group at the C5 position of the 1,2,4-triazine ring is commonly accomplished through nucleophilic aromatic substitution. This approach typically involves the displacement of a suitable leaving group by an ethoxide source. Common leaving groups in this context include halogens, methylthio (SMe), or methylsulfonyl (SO2Me) groups, which are activated towards nucleophilic attack by the electron-deficient nature of the triazine ring.

For instance, a precursor such as a 5-methylthio-1,2,4-triazine can react with sodium ethoxide in a suitable solvent like ethanol or dimethylformamide (DMF) to yield the corresponding 5-ethoxy derivative. The reaction proceeds via an addition-elimination mechanism, where the ethoxide ion attacks the C5 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the methylthiolate anion. The efficiency of this substitution is influenced by the nature of the leaving group and the reaction conditions. For example, the synthesis of 5-(2-aminoethoxy)-3-methyl-1-phenyl-1H-pyrazolo[4,3-e] nih.govorganic-chemistry.orgrsc.orgtriazine has been achieved by the nucleophilic displacement of a methylsulfonyl group with 2-aminoethanol. mdpi.com

Similarly, the synthesis of 3-methoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine (B8479892) was achieved by reacting the corresponding 3-methylthio derivative with sodium methoxide (B1231860) in methanol. prepchem.com This highlights the utility of alkoxide nucleophiles in displacing methylthio groups to form alkoxy-substituted 1,2,4-triazines. The reactivity of 1,2,4-triazine N-oxides towards nucleophiles also presents a viable route for introducing alkoxy groups. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Substitution for Alkoxy Group Incorporation
PrecursorNucleophileProductReference
5-Methylthio-1,2,4-triazine derivativeSodium ethoxide5-Ethoxy-1,2,4-triazine derivativeAnalogous to prepchem.com
5-Methylsulfonyl-pyrazolo[4,3-e] nih.govorganic-chemistry.orgrsc.orgtriazine2-Aminoethanol5-(2-Aminoethoxy)-pyrazolo[4,3-e] nih.govorganic-chemistry.orgrsc.orgtriazine mdpi.com
3-Methylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazineSodium methoxide3-Methoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine prepchem.com

The regioselective introduction of methyl and phenyl groups onto the 1,2,4-triazine ring is often achieved by constructing the ring from precursors that already contain these substituents in the desired positions. Direct functionalization of an unsubstituted 1,2,4-triazine can be challenging due to issues with regioselectivity.

For the synthesis of a 3-phenyl substituted 1,2,4-triazine, a common strategy involves the condensation of an α-dicarbonyl compound with an amidrazone. For instance, benzamidrazone can be used as a key building block, which already contains the phenyl group destined for the C3 position of the triazine ring.

The incorporation of a methyl group at the C6 position can be accomplished by using an α-ketoaldehyde or a diketone bearing a methyl group in the appropriate position. For example, the reaction of a phenyl-substituted amidrazone with a methyl-containing 1,2-dicarbonyl compound would lead to the formation of a 1,2,4-triazine with a phenyl group at C3 and a methyl group at C6. The synthesis of 6-methyl-3-phenyl-benzo[e] nih.govorganic-chemistry.orgrsc.orgtriazine demonstrates the use of precursors to define the substitution pattern on the final heterocyclic system. nih.gov

While direct C-H functionalization of heterocycles is an advancing field, the synthesis of specifically substituted 1,2,4-triazines often relies on the careful selection of starting materials that dictate the final substitution pattern.

The construction of a specifically substituted 1,2,4-triazine like this compound generally requires a multi-step synthetic sequence. A plausible retrosynthetic analysis would involve disconnecting the triazine ring to reveal key precursors.

A common and versatile method for the synthesis of 1,2,4-triazines is the reaction of α-dicarbonyl compounds with amidrazones. In the context of the target molecule, this would involve the condensation of a phenyl-substituted amidrazone with an appropriately substituted 1,2-dicarbonyl compound.

Another powerful strategy involves domino annulation reactions, which can provide access to 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes in a one-pot fashion. rsc.org Furthermore, the intramolecular Staudinger aza-Wittig reaction of an azido-hydrazide precursor offers a modern approach to forming the 1,2,4-triazine ring. nih.gov

The synthesis of substituted 1,4-dihydrobenzo[e] nih.govorganic-chemistry.orgrsc.orgtriazines has been achieved through the oxidative cyclization of functionally substituted amidrazones. mdpi.com This highlights the importance of amidrazones as versatile precursors in triazine synthesis. The choice of precursors is paramount for controlling the regiochemistry of the final product. For example, to obtain the 6-methyl-3-phenyl substitution pattern, one would start with benzamidrazone and a methyl-substituted α-dicarbonyl compound. The ethoxy group at the C5 position would likely be introduced in a subsequent step via nucleophilic substitution of a suitable leaving group, as detailed in section 2.3.1.

Table 2: General Precursor Strategies for Substituted 1,2,4-Triazines
Synthetic StrategyKey PrecursorsResulting Substitution PatternReference
Condensation Reactionα-Dicarbonyl compound and AmidrazoneDefined by substituents on precursorsGeneral Method
Domino AnnulationKetones, aldehydes, alkynesVaries with reaction partners rsc.org
Intramolecular Staudinger aza-WittigAzido-hydrazideFused 1,2,4-triazines nih.gov
Oxidative CyclizationFunctionally substituted amidrazonesFused 1,2,4-triazines mdpi.com

Chemical Reactivity and Transformation Pathways of 5 Ethoxy 6 Methyl 3 Phenyl 1,2,4 Triazine Derivatives

Nucleophilic Substitution Reactions on the Triazine Ring System

The electron-deficient character of the 1,2,4-triazine (B1199460) nucleus makes it an excellent substrate for nucleophilic substitution reactions. The carbon atoms within the ring, particularly C-5, are electrophilic and can readily react with a variety of nucleophiles. In the case of 5-ethoxy-6-methyl-3-phenyl-1,2,4-triazine, the ethoxy group at the C-5 position serves as a competent leaving group, facilitating substitution by nitrogen, oxygen, and sulfur-based nucleophiles.

The general mechanism involves the addition of a nucleophile to the C-5 position, forming a tetrahedral intermediate, followed by the elimination of the ethoxide anion to yield the substituted product. The regioselectivity of these reactions is often high, driven by the electronic activation of the C-5 position.

Key Research Findings:

Amination: Primary and secondary amines can displace the ethoxy group to form 5-amino-1,2,4-triazine derivatives. These reactions are typically carried out under thermal conditions in a suitable solvent.

Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to yield the corresponding 1,2,4-triazin-5(4H)-one. This transformation provides a key intermediate for further derivatization.

Thionation: Reaction with Lawesson's reagent or phosphorus pentasulfide can convert the C-5 oxygen functionality (after hydrolysis of the ethoxy group) into a thione, yielding the 1,2,4-triazine-5(4H)-thione derivative. These sulfur-containing analogs are valuable precursors for further annulation and substitution reactions. researchgate.net

Table 1: Nucleophilic Substitution Reactions at C-5
NucleophileReagent/ConditionsProduct Type
Amine (R₂NH)Heat, Solvent (e.g., EtOH)5-Amino-1,2,4-triazine
Hydroxide (OH⁻)Aqueous Acid or Base1,2,4-Triazin-5(4H)-one
Hydrazine (B178648) (N₂H₄)Heat, EtOH5-Hydrazino-1,2,4-triazine
Thiolate (RS⁻)NaSR, DMF5-(Alkyl/Aryl)thio-1,2,4-triazine

Functional Group Interconversions and Derivatization at the Ethoxy, Methyl, and Phenyl Sites

Beyond the triazine core, the peripheral substituents offer numerous handles for chemical modification.

Ethoxy Group: As mentioned, the primary transformation of the ethoxy group is its conversion into other functionalities via nucleophilic substitution. Ether cleavage, for instance using strong acids like HBr or Lewis acids such as BBr₃, can convert the 5-ethoxy group into a 5-hydroxy functionality, yielding the tautomeric 1,2,4-triazin-5(4H)-one.

Methyl Group: The methyl group at the C-6 position can undergo reactions typical of benzylic-like methyl groups on heteroaromatic systems. It can be a site for radical halogenation using reagents like N-bromosuccinimide (NBS) to introduce a handle for further substitutions. Condensation reactions with aromatic aldehydes are also possible under basic conditions to form styryl derivatives, extending the conjugation of the system.

Phenyl Group: The phenyl group at C-3 is generally less reactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the attached triazine ring, which deactivates the phenyl ring. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically directing to the meta-position. Alternatively, if the phenyl ring is pre-functionalized with activating groups, a broader range of transformations becomes accessible.

Table 2: Functional Group Interconversions
SiteReaction TypeReagentsResulting Functional Group
C-6 MethylRadical HalogenationNBS, AIBN-CH₂Br
C-6 MethylCondensationArCHO, Base-CH=CH-Ar (Styryl)
C-5 EthoxyEther CleavageHBr or BBr₃-OH (Triazinone)
C-3 PhenylNitrationHNO₃/H₂SO₄ (Forcing)m-Nitrophenyl

Annulation and Formation of Fused 1,2,4-Triazine Heterocycles

Annulation reactions, which involve the construction of a new ring fused to the existing triazine core, are a powerful strategy for creating complex polycyclic heteroaromatic systems. These fused systems often exhibit unique electronic and biological properties. mdpi.com Starting from appropriately functionalized this compound derivatives, various fused heterocycles can be synthesized.

For example, a common strategy involves the conversion of the C-5 ethoxy group to a more reactive handle, such as a hydrazino group. The resulting 5-hydrazino-6-methyl-3-phenyl-1,2,4-triazine can then undergo condensation and cyclization with 1,2- or 1,3-dicarbonyl compounds to form fused triazolo[4,3-b] researchgate.netrsc.orgrsc.orgtriazines or pyrimido[4,5-e] researchgate.netrsc.orgrsc.orgtriazines, respectively. researchgate.net

Another approach involves intramolecular cyclization. If a suitable functional group is introduced at the C-6 methyl position (e.g., a bromoacetyl group via initial halogenation and subsequent reaction), it can react with a nucleophilic center at C-5 (e.g., a thioamide formed after hydrolysis and thionation) to generate fused thiazolo[3,2-b] researchgate.netrsc.orgrsc.orgtriazine systems. researchgate.net Efficient [4+2] domino annulation reactions have also been developed for the synthesis of 1,2,4-triazine derivatives, which can be adapted for fused systems. rsc.orgdntb.gov.ua

Transition Metal-Catalyzed Coupling Reactions in Triazine Chemistry

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi-res.com While this compound itself is not directly amenable to these reactions, its halogenated derivatives are excellent substrates.

By first introducing a halogen (e.g., chlorine or bromine) at the C-5 position, the molecule becomes a versatile building block for a range of palladium-catalyzed coupling reactions. rsc.org

Key Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction of a 5-halo-1,2,4-triazine derivative with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the introduction of new aryl or vinyl substituents at the C-5 position. rsc.org

Stille Coupling: This reaction couples the 5-halo-triazine with an organostannane reagent, providing another effective route to C-C bond formation. rsc.org

Sonogashira Coupling: The coupling of a 5-halo-triazine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields 5-alkynyl-1,2,4-triazines. umb.edu

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 5-halo-triazine with various amines, offering a powerful alternative to classical nucleophilic substitution for synthesizing 5-amino-1,2,4-triazine derivatives.

These coupling reactions are characterized by their high efficiency, functional group tolerance, and broad substrate scope, making them indispensable tools for the synthesis of complex 1,2,4-triazine libraries. rsc.orgacs.org

Table 3: Potential Transition Metal-Catalyzed Reactions on 5-Halo-1,2,4-Triazine Derivatives
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C (Aryl)
StilleR-Sn(Bu)₃Pd(PPh₃)₄C-C
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, BaseC-C (Alkynyl)
Buchwald-HartwigR₂NHPd catalyst, Ligand (e.g., BINAP)C-N

Spectroscopic and Diffraction Techniques for Structural Elucidation and Advanced Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine, both ¹H and ¹³C NMR would provide definitive evidence for the arrangement of its constituent atoms.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy group should present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling with each other. The methyl group attached to the triazine ring would appear as a sharp singlet. Protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum. The number and splitting pattern of these aromatic signals can help confirm the substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in the molecule, including those in the triazine ring, phenyl ring, ethoxy group, and methyl group, would correspond to a distinct signal. The chemical shifts of the carbons in the triazine ring are particularly diagnostic for confirming the heterocyclic core. In some substituted 1,3,5-triazines, dynamic equilibrium between different conformers can lead to complexity and the appearance of multiple peaks for what might seem to be a single carbon or proton environment. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an illustrative table with predicted data based on typical chemical shift values.

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.40 - 8.10Multiplet5H
Ethoxy -CH₂-4.40Quartet2H
Triazine -CH₃2.60Singlet3H
Ethoxy -CH₃1.40Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an illustrative table with predicted data based on typical chemical shift values.

Carbon Group Predicted Chemical Shift (δ, ppm)
Triazine C3, C5, C6150 - 165
Phenyl C (quaternary)135
Phenyl CH128 - 130
Ethoxy -CH₂-65
Triazine -CH₃22
Ethoxy -CH₃15

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Presence

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound This is an illustrative table with predicted data based on typical vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3050 - 3100Aromatic C-H StretchMedium
2850 - 2980Aliphatic C-H StretchStrong
1500 - 1600C=N/C=C Ring Stretch (Triazine/Phenyl)Medium-Strong
1050 - 1250C-O Stretch (Ethoxy)Strong
700 - 800Aromatic C-H Bend (out-of-plane)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum for this compound is expected to show absorptions characteristic of its conjugated π-electron system, which includes both the phenyl group and the 1,2,4-triazine (B1199460) ring.

The primary electronic transitions are expected to be π → π* transitions, associated with the promotion of electrons from bonding to anti-bonding π orbitals within the aromatic systems. These typically result in strong absorption bands. Transitions involving non-bonding electrons on the nitrogen and oxygen atoms, known as n → π* transitions, may also be observed, though they are generally weaker. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The phenyl and triazine rings in conjugation are expected to result in one or more strong absorption bands in the UV region. The study of related triazine-based materials has shown that the electronic properties and absorption spectra can be tuned for applications such as dye-sensitized solar cells. ekb.eg

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₂H₁₃N₃O), the molecular weight is 215.25 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 215. This peak confirms the molecular mass of the compound. The molecule would then undergo fragmentation, breaking into smaller, stable charged fragments. The pattern of these fragments provides valuable structural information.

Expected fragmentation pathways could include:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group to give a fragment at m/z 186.

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield a fragment at m/z 170.

Cleavage of the phenyl group (C₆H₅, 77 Da), leading to a prominent peak at m/z 77 and a fragment corresponding to the triazine core at m/z 138.

Fragmentation of the triazine ring itself, which can be a complex process. nih.gov

The relative abundance of these fragment ions helps to piece together the molecular structure.

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Supramolecular Interactions

Single Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would unambiguously confirm the connectivity of the atoms and the planarity of the triazine and phenyl rings. Studies on related substituted phenyl-1,2,4-triazine compounds have used XRD to determine the dihedral angle between the triazine and phenyl rings. nih.gov Furthermore, XRD reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov For instance, analysis of regioisomeric methyl-phenyl-benzo[e] mdpi.combldpharm.comguidechem.comtriazines has shown that supramolecular features are dominated by π-π stacking interactions, leading to one-dimensional columnar arrangements. nih.gov Such information is crucial for understanding the solid-state properties of the material.

Advanced Characterization Methodologies for Triazine-Based Functional Materials (e.g., Porosity, Surface Area, Microscopy)

While the aforementioned techniques elucidate the structure of a single molecule, advanced methods are used to characterize the bulk properties of materials derived from it. Triazine derivatives are often used as building blocks for functional materials like porous organic polymers (POPs) due to their nitrogen-rich structure and thermal stability. guidechem.com

Characterization of these triazine-based materials involves several techniques:

Porosity and Surface Area Analysis: Nitrogen adsorption-desorption experiments (BET analysis) are used to determine the specific surface area, pore volume, and pore size distribution of porous materials. guidechem.com Triazine-based azo-bridged porous polymers have been synthesized with surface areas up to 351 m² g⁻¹. guidechem.com Another study on triazine-based POPs reported surface areas between 139.2 and 287.4 m² g⁻¹. bldpharm.com

Powder X-ray Diffraction (PXRD): While single-crystal XRD analyzes a perfect crystal, PXRD is used on bulk powder samples to determine the degree of crystallinity. Many triazine-based POPs are amorphous, showing broad diffraction patterns rather than sharp peaks. guidechem.com

Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the bulk material.

Thermal Analysis: Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the material by measuring weight loss as a function of temperature. Triazine-based polymers often exhibit good thermal stability. guidechem.com

These advanced methods are essential for correlating the molecular structure of the triazine building block with the macroscopic properties and potential applications of the resulting functional materials.

Advanced Applications and Functional Materials Derived from 1,2,4 Triazine Architectures

Integration into Organic Optoelectronic Devices and Semiconducting Materials

The unique optoelectronic properties of molecules containing the triazine core have been harnessed for applications in solar energy and electronics. nih.govbohrium.com Due to their high electron affinity and thermal stability, triazine derivatives are effective components in organic electronic devices. mdpi.com

The 1,2,4-triazine (B1199460) ring system is inherently electron-deficient due to the high electronegativity of its three nitrogen atoms. mdpi.com This property makes it an excellent electron acceptor unit in the design of functional organic materials. mdpi.com This strong electron-accepting ability is a focus for developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net For instance, a fused triazole and triazine moiety has been used to create a novel, rigid electron acceptor for efficient thermally activated delayed fluorescence (TADF) emitters. researchgate.netrsc.org In these complex molecules, the triazine core facilitates the acceptance and transport of electrons, a crucial function for the emissive layer in OLEDs. researchgate.net

The electron-deficient nature of the 1,2,4-triazine core is particularly beneficial for photovoltaic applications. nih.gov In Dye-Sensitized Solar Cells (DSSCs), 1,2,4-triazine derivatives have been investigated as components of organic dyes (sensitizers). nih.gov Theoretical studies on various 1,2,4-triazine derivatives have shown that their electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned for efficient electron injection into the semiconductor (e.g., TiO₂) of the solar cell. nih.govd-nb.info

Computational studies on several 1,2,4-triazine-based dyes have been performed to evaluate their potential in DSSCs. The key parameters, including the Highest Occupied Molecular Orbital (HOMO), LUMO, and energy gap (Eg), determine the suitability of these dyes as sensitizers.

Table 1: Calculated Electronic Properties of Selected 1,2,4-Triazine Derivatives for DSSC Applications. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
DTT-5.753-2.9712.782
BDTTB-6.027-2.9283.099
BDTTMB-5.996-2.9363.060
DTTMP-5.865-2.9662.899

Data derived from Density Functional Theory (DFT) calculations.

In these structures, the phenyl and triazine groups act as electron acceptor units. nih.gov The calculated properties indicate that these molecules are promising candidates for use in organic DSSCs. nih.gov

While typically used as electron acceptors, the versatile triazine core can also be incorporated into star-shaped molecules designed to function as Hole Transport Materials (HTMs) in perovskite solar cells. researchgate.netrsc.orgrsc.org In these designs, an electron-deficient 1,3,5-triazine (B166579) center is connected to electron-rich donor moieties. researchgate.net This architecture facilitates the efficient transport of positive charge carriers (holes).

For example, novel star-shaped HTMs with a 1,3,5-triazine core have been synthesized and tested in perovskite solar cells, demonstrating competitive power conversion efficiencies (PCE). rsc.orgrsc.org One such material, Triazine-Th-OMeTPA, achieved a PCE of 12.51%, comparable to the widely used spiro-OMeTAD (13.45%). rsc.orgrsc.org The hole mobility of these triazine-based HTMs is a critical factor in their performance. rsc.org Another donor-acceptor-donor type small-molecule HTM, PTBC, which incorporates a 1,3,5-triazine unit, has been used in devices achieving a PCE of up to 20.17%. researchgate.net

Table 2: Performance of Perovskite Solar Cells with Triazine-Based Hole Transport Materials. rsc.org

Hole Transport MaterialPower Conversion Efficiency (PCE)Hole Mobility (cm² V⁻¹ s⁻¹)
Triazine-Th-OMeTPA12.51%1.74 x 10⁻⁴
Triazine-Ph-OMeTPA10.95%1.50 x 10⁻⁴
spiro-OMeTAD (control)13.45%4.43 x 10⁻⁴

Catalytic Applications of Triazine-Based Systems

The nitrogen-rich structure and high stability of the triazine ring make it an ideal component for building robust, porous polymer networks for catalysis. rsc.orgeurekaselect.com These materials offer high surface areas and tunable structures, making them effective as heterogeneous catalysts or catalyst supports. rsc.orgmdpi.comrsc.org

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their exceptional thermal and chemical stability, large surface area, and permanent porosity. mdpi.com These materials are typically synthesized through the trimerization of nitrile-containing precursor molecules. rsc.org The resulting framework consists of triazine rings linked by organic struts, creating a highly porous and stable structure.

The inherent nitrogen content and the ability to functionalize the organic linkers make CTFs a versatile platform for heterogeneous catalysis. eurekaselect.commdpi.com They can be used directly as catalysts or as supports to stabilize metal nanoparticles or immobilize molecular complexes, providing good accessibility to active sites. mdpi.com

Covalent Triazine Frameworks (CTFs) have emerged as highly promising materials for photocatalytic water splitting to produce hydrogen, a key process for clean energy generation. nih.govmdpi.com The fully conjugated structure, abundance of nitrogen atoms as active sites, tunable band structures, and strong visible light response make CTFs ideal candidates for this application. nih.govnih.gov

When suspended in water with a sacrificial electron donor and a co-catalyst (like platinum), CTFs can effectively generate hydrogen under visible light irradiation. chemrxiv.org The efficiency of this process, known as the hydrogen evolution rate (HER), is influenced by the specific chemical structure of the organic linkers used to build the framework. nih.govchemrxiv.org Studies have shown that the stacking arrangement of the polymer layers within the CTF material significantly impacts performance; for example, an "AA" stacking pattern exhibited a 37.4% higher hydrogen evolution rate than an "AB" stacking pattern. nih.gov

Table 3: Hydrogen Evolution Rates for Different Covalent Triazine Frameworks (CTFs).

CatalystStacking ModeHydrogen Evolution Rate (μmol g⁻¹ h⁻¹)Light SourceReference
CTF-AAAA4691.73Visible Light nih.gov
CTF-ABAB3415.30Visible Light nih.gov
CTF-NN/A538>420 nm nih.gov
Staggered Stacked CTF-0AB100>420 nm nih.gov
Eclipsed Stacked CTFAA9>420 nm nih.gov

The mechanism is believed to involve the photoexcited triazine unit abstracting a hydrogen atom from a water molecule, initiating the splitting process. researchgate.net The development of new CTF structures through molecular engineering is a key strategy for improving quantum efficiencies and enhancing hydrogen evolution rates. nih.gov

Triazine Derivatives in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The 1,2,4-triazine ring, with its nitrogen atoms and aromatic character, is an excellent building block for creating ordered supramolecular structures through self-assembly.

The self-assembly of triazine derivatives is often guided by a combination of weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In the case of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine, the phenyl group provides a significant site for π-π stacking interactions, which can lead to the formation of one-dimensional columnar arrangements in the solid state. nih.gov The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, interacting with suitable donor molecules to form complex networks. The interplay of these non-covalent forces is crucial in dictating the three-dimensional structure and, consequently, the material properties. nih.govmdpi.com

The specific substitution pattern of this compound, including the ethoxy and methyl groups, would influence the packing and intermolecular interactions, potentially leading to unique crystal structures and material properties. Crystal engineering principles can be applied to design and synthesize 1,2,4-triazine derivatives that self-assemble into predictable and functional supramolecular architectures. acs.org While experimental data for this specific compound is not available, the study of similar substituted triazines suggests its potential as a component in the rational design of new materials. researchgate.netacs.org

Structure Function Relationships in Mechanistic Biological Research

Molecular Interactions with Receptor Systems (e.g., G-Protein-Coupled Receptors, 5-HT1A Receptors) and Antagonism Mechanisms

There is no specific information available in the scientific literature regarding the interaction of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine with receptor systems. However, the 1,2,4-triazine (B1199460) scaffold is a recognized pharmacophore that interacts with various G-Protein-Coupled Receptors (GPCRs).

Notably, derivatives of 1,2,4-triazine have been identified as potent antagonists for the adenosine (B11128) A2A receptor, a GPCR implicated in Parkinson's disease. nih.govacs.org Structure-based drug design has led to the development of 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) derivatives that bind effectively within the orthosteric binding cavity of the receptor. nih.govacs.org X-ray crystallography has shown that the amino-triazine core can form crucial hydrogen bonds with key residues like Asn253. acs.org This suggests that the nitrogen arrangement in the 1,2,4-triazine ring is critical for receptor recognition and antagonism.

Furthermore, other triazine isomers (1,3,5-triazines) have been explored as ligands for serotonin (B10506) receptors, such as the 5-HT6 receptor. nih.gov These studies indicate that the triazine core, combined with various substituents, can achieve high affinity and selectivity for specific GPCRs, acting as either agonists or antagonists. nih.gov The specific substitutions on the triazine ring are crucial in determining the affinity and selectivity towards different biological targets. researchgate.net For instance, research on 3,5,6-trisubstituted 1,2,4-triazines has demonstrated their potential as antagonists for the G-Protein-Coupled Receptor 84 (GPR84). nih.gov

Table 1: Activity of 1,2,4-Triazine Analogs on GPCRs
Compound ClassTarget ReceptorObserved ActivityReference
5,6-diphenyl-1,2,4-triazin-3-amine derivativesAdenosine A2A ReceptorAntagonist nih.govacs.org
3,5,6-Trisubstituted 1,2,4-triazinesGPR84Antagonist nih.gov
1,3,5-Triazine (B166579) derivatives5-HT6 ReceptorLigands (Antagonists) nih.gov

Inhibition Mechanisms of Specific Enzymes (e.g., CYP1A1, B-Raf Kinase, Inorganic Pyrophosphatases)

Direct enzymatic inhibition studies for this compound have not been reported. However, the broader class of triazine derivatives has been investigated for inhibitory effects against various enzymes.

Additionally, 1,3,5-triazine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant to Alzheimer's disease. nih.gov These studies highlight that the triazine scaffold can be functionalized to target specific enzyme active sites. For instance, some 1,2,4-triazole (B32235) derivatives bearing an azinane moiety have shown potent inhibition of AChE and butyrylcholinesterase (BChE). nih.gov The inhibitory potential is often dictated by the substituents on the core ring, which influence how the molecule fits within the enzyme's active site. nih.gov

Modulation of Cellular Processes (e.g., Proliferation, Apoptosis) at a Subcellular Level

There is no available research on the effects of this compound on cellular processes like proliferation and apoptosis. However, numerous studies have demonstrated the potent anti-proliferative and pro-apoptotic activities of various 1,2,4-triazine derivatives in cancer cell lines.

For example, novel pyrazolo[4,3-e]tetrazolo[1,5-b] americanchemicalsuppliers.comnih.govnih.govtriazine sulfonamide derivatives have been shown to induce apoptosis in colon and breast cancer cells. nih.govnih.gov Mechanistic studies indicate that these compounds can initiate both intrinsic and extrinsic apoptotic pathways, confirmed by Annexin V binding assays, loss of mitochondrial membrane potential, and activation of caspases 8 and 9. nih.govnih.gov

Similarly, a series of 1,2,4-triazinone derivatives demonstrated significant anti-proliferative activity against MCF-7 breast cancer cells, causing cell cycle arrest at the G2/M phase and inducing apoptosis. researchgate.net The apoptotic activity was linked to the up-regulation of p53 and an increased Bax/Bcl-2 ratio. researchgate.net Other 5,6-diaryl-1,2,4-triazine derivatives have also been reported to possess cytotoxic effects on various cancer cell lines. ontosight.aimedipol.edu.tr These findings underscore the potential of the 1,2,4-triazine scaffold as a basis for the development of novel anticancer agents that modulate fundamental cellular processes.

Table 2: Cellular Effects of 1,2,4-Triazine Analogs
Compound ClassCell Line(s)Observed EffectMechanismReference
Pyrazolo[4,3-e]tetrazolo[1,5-b] americanchemicalsuppliers.comnih.govnih.govtriazine sulfonamidesDLD-1, HT-29 (Colon)Apoptosis InductionActivation of intrinsic and extrinsic pathways nih.gov
1,2,4-Triazinone derivativesMCF-7 (Breast)Anti-proliferative, Apoptosis InductionG2/M cell cycle arrest, p53 up-regulation researchgate.net
Pyrazolo[4,3-e] americanchemicalsuppliers.comnih.govnih.govtriazine derivativesMCF-7, MDA-MB-231 (Breast)Cytotoxic Activity, Apoptosis InductionActivation of caspases 3/7, 8, and 9 nih.gov

Establishment of Structure-Activity Relationships for Molecular Targets

Specific structure-activity relationship (SAR) studies for this compound are not documented. However, SAR studies on related 1,2,4-triazine series provide valuable insights into how structural modifications influence biological activity.

For 1,2,4-triazine derivatives acting as GPR84 antagonists, the nature of the substituents at the 3, 5, and 6 positions of the triazine ring is critical. nih.gov Studies have shown that aryl groups at the 5- and 6-positions bind in distinct pockets of the receptor, and modifications to these groups, such as adding halide substituents, can significantly decrease activity in an atomic-size-dependent manner. nih.gov

In the context of adenosine A2A receptor antagonists, SAR studies revealed that the 1,2,4-triazine isomer could access deeper regions of the receptor pocket compared to the 1,3,5-triazine isomer. nih.govacs.org The position-3 of the 1,2,4-triazine ring has been identified as a key location for modification to determine the affinity and selectivity for various biological targets. researchgate.net For 1,3,5-triazine derivatives targeting adenosine receptors, substituents at the para-position of a phenyl ring were found to be important for binding affinity, whereas substituents at other positions had a negative effect. mdpi.com These studies collectively demonstrate that the biological activity of triazine compounds is highly tunable through precise chemical modifications to the core scaffold and its peripheral substituents.

Future Research Directions and Unaddressed Challenges for 5 Ethoxy 6 Methyl 3 Phenyl 1,2,4 Triazine

Development of Novel and Highly Efficient Synthetic Pathways for the Specific Compound

A significant hurdle in the comprehensive investigation of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine is the lack of diverse and highly efficient synthetic routes tailored to its specific structure. While general methods for 1,2,4-triazine (B1199460) synthesis exist, often involving the condensation of 1,2-dicarbonyl compounds with amidrazones, these may not be optimal for this particular substituted pattern. Future research should focus on developing novel synthetic strategies that offer high yields, scalability, and access to a wide range of structural analogs.

One promising avenue is the exploration of domino annulation reactions, which have been shown to be effective for the synthesis of other 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. researchgate.net The development of a one-pot synthesis for this compound would represent a significant advancement. Furthermore, the application of green chemistry principles, such as microwave-assisted synthesis or the use of eco-friendly solvents, could lead to more sustainable and cost-effective production methods. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for 1,2,4-Triazine Derivatives

Synthesis Method Potential Advantages for this compound Key Challenges
Classic Condensation Established methodology May result in low yields and require harsh reaction conditions
Domino Annulation High efficiency, potential for one-pot synthesis Requires careful optimization for the specific substrate
Microwave-Assisted Synthesis Reduced reaction times, potentially higher yields Scalability may be a concern

| Green Chemistry Approaches | Environmentally friendly, reduced waste | Catalyst development and solvent selection are critical |

Exploration of Undiscovered Reactivity Profiles and Derivatization Opportunities

The reactivity of the 1,2,4-triazine core is known to be diverse, participating in reactions such as inverse electron-demand Diels-Alder (IEDDA) cycloadditions. chimicatechnoacta.ru The specific substitution pattern of this compound, with its electron-donating ethoxy group and phenyl ring, likely imparts a unique reactivity profile that is yet to be explored. A key future direction is the systematic investigation of its behavior in various chemical transformations.

For instance, the reactivity of the ethoxy group at the 5-position towards nucleophilic substitution could be a valuable handle for introducing a wide range of functional groups. researchgate.net Similarly, the methyl and phenyl groups could be targets for further functionalization, opening up avenues for creating a library of novel derivatives. Understanding the regioselectivity of these reactions will be crucial for the rational design of new molecules with desired properties. The derivatization of the core 1,2,4-triazine structure has been a successful strategy in the development of new bioactive compounds. researchgate.net

Advanced Materials Design and Engineering Utilizing the this compound Scaffold

The electron-deficient nature of the 1,2,4-triazine ring makes it an attractive building block for advanced materials with interesting electronic and photophysical properties. nih.gov While research in this area has focused on other triazine derivatives, the unique electronic properties endowed by the ethoxy and phenyl substituents in this compound could be harnessed for the design of novel materials.

Future research could explore the incorporation of this scaffold into organic light-emitting diodes (OLEDs), where triazine derivatives have shown promise as host materials. nih.gov Its potential as a component in photocatalysts for organic reactions is another exciting avenue, given the photocatalytic activity observed in other triazine-based aromatic dendrimers. nih.gov The synthesis and characterization of polymers and coordination complexes incorporating the this compound unit could lead to materials with tailored thermal, mechanical, and electronic properties.

Deeper Mechanistic Understanding of Molecular Interactions in Diverse Research Fields

A fundamental understanding of how this compound interacts with other molecules and biological targets is essential for its application in various fields. Future research should employ a combination of experimental and computational techniques to elucidate these interactions at a molecular level.

In the context of medicinal chemistry, for example, understanding the binding mode of this compound with specific protein targets could guide the design of more potent and selective drug candidates. Structure-activity relationship (SAR) studies on a library of derivatives would be invaluable in this regard. rsc.org Mechanistic studies on its reactivity, such as in cycloaddition reactions, will provide a deeper understanding of its chemical behavior and enable its more effective use in organic synthesis. chimicatechnoacta.ru

Integration of Predictive Computational Models with Experimental Validation for Rational Design

The integration of computational chemistry with experimental validation offers a powerful approach for the rational design of new molecules and materials based on the this compound scaffold. researchgate.net Future research should leverage computational tools to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.

For example, density functional theory (DFT) calculations can be used to predict its electronic structure, spectroscopic properties, and reactivity in various chemical reactions. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict its binding affinity and mode of interaction with biological targets. acs.org The predictions from these computational models should then be validated through experimental studies, creating a feedback loop that refines the models and accelerates the discovery of new applications for this promising molecule. This integrated approach has been successfully applied to the rational design of other triazine derivatives as potential therapeutic agents. nih.gov

Table 2: Key Compound Names Mentioned in the Article

Compound Name

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.